molecular formula C12H12ClF3OS B14044007 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14044007
M. Wt: 296.74 g/mol
InChI Key: RMJJADIQEYGWDP-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is a chloro-substituted propan-2-one derivative featuring a benzene ring substituted with an ethyl group at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position.

The trifluoromethylthio group is notable for its electron-withdrawing properties and metabolic stability, making it a critical functional group in bioactive molecules. The ethyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Properties

Molecular Formula

C12H12ClF3OS

Molecular Weight

296.74 g/mol

IUPAC Name

1-chloro-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3OS/c1-3-8-4-5-10(18-12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

RMJJADIQEYGWDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)SC(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the trifluoromethylthio group onto a suitably substituted aromatic ketone, followed by chlorination at the alpha position of the ketone side chain. The synthetic route requires careful control of reaction conditions to preserve the sensitive trifluoromethylthio functionality and to achieve high purity and yield.

Stepwise Preparation Approach

Based on literature precedents for related α-trifluoromethylthiolated ketones and chloro-substituted ketones, the following general preparation steps are involved:

Synthesis of the Aromatic Ketone Precursor
  • The starting material is often a substituted acetophenone derivative, such as 5-ethyl-2-acetylphenyl compound.
  • Introduction of the trifluoromethylthio group is achieved via electrophilic trifluoromethylthiolation reagents, for example, N-SCF3 phthalimide or related reagents, under mild conditions in an inert atmosphere.
  • Catalytic systems such as DABCO (1,4-diazabicyclo[2.2.2]octane) in dry dichloromethane at room temperature facilitate the trifluoromethylthiolation reaction efficiently within 3 hours.
Alpha-Chlorination of the Propan-2-one Side Chain
  • The α-chlorination of the ketone is typically carried out using chlorinating agents such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination or decomposition.
  • The reaction is performed in anhydrous solvents under inert atmosphere to maintain the integrity of the trifluoromethylthio group.
  • The chlorination step introduces the chloro substituent at the alpha carbon adjacent to the carbonyl, yielding the target compound.

Specific Experimental Conditions

  • Reactions are conducted under argon atmosphere using Schlenk techniques or glovebox to exclude moisture and oxygen.
  • Solvents such as dry dichloromethane, acetonitrile, or toluene are purified by distillation over drying agents like calcium hydride or sodium/benzophenone to ensure anhydrous conditions.
  • Reaction temperatures are typically maintained between -20 °C to room temperature to optimize yields and minimize side reactions.
  • Purification of the product is achieved by silica gel column chromatography using appropriate eluents (e.g., hexane/ethyl acetate mixtures) and recrystallization to attain purity ≥ 98%.

Research Findings and Analytical Data

Yield and Purity

  • The overall yield of the target compound is reported to be high, typically above 80% in optimized protocols.
  • Purity levels of ≥ 98% are achievable as confirmed by chromatographic and spectroscopic analysis.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR and ^13C NMR spectra confirm the presence of the ethyl group, aromatic protons, and the characteristic chemical shifts associated with the trifluoromethylthio and chloro-substituted ketone moieties.
    • ^19F NMR shows a singlet corresponding to the trifluoromethyl group at around -40 ppm.
  • Mass Spectrometry:
    • High-resolution mass spectrometry (HRMS) confirms the molecular ion consistent with the molecular formula C12H12ClF3OS.
  • Melting Point:
    • The compound typically exhibits a melting point range consistent with high purity crystalline material, often reported around 148–150 °C for related analogs.

Comparative Table of Related Compounds and Preparation Notes

Compound Name Key Differences Preparation Notes
1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one Positional isomer with ethyl at para position Similar synthetic route, slight variation in aromatic substitution affects reactivity
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one Lacks chloro substituent Chlorination step omitted; different reactivity profile
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one Positional isomer Preparation involves regioselective trifluoromethylthiolation

Chemical Reactions Analysis

1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the trifluoromethylthio group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the chloro group is replaced by nucleophiles. Additionally, the carbonyl group in the propan-2-one moiety can undergo various transformations, contributing to its diverse reactivity .

Comparison with Similar Compounds

Trifluoromethylthio-Substituted Analogues

1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

  • Structure : Differs by replacing the ethyl group with a difluoromethyl (-CF₂H) group at the 5-position.
  • Molecular Formula : C₁₁H₈ClF₅OS vs. C₁₂H₁₂ClF₃OS (target compound).
  • Molecular Weight : 318.69 vs. ~314.74 (estimated for the target).
  • This may alter solubility and biological activity .

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

  • Structure : Retains the chloro and trifluoromethyl groups but replaces the trifluoromethylthio with a methoxy (-OCH₃) group.
  • Molecular Formula : C₁₀H₈ClF₃O₂ (CAS 1340177-72-1).
  • Molecular Weight : 252.62.
  • This compound’s lower molecular weight reflects simpler substitution patterns .

Thiophene-Based Analogues

3-Chloro-1-(thiophen-2-yl)propan-1-one

  • Structure: A thiophene ring replaces the benzene ring, with a chloro group at the 3-position of the propanone chain.
  • Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride .
  • Key Differences : The absence of trifluoromethylthio and ethyl groups reduces steric hindrance and electronic complexity. Thiophene’s aromaticity differs from benzene, affecting conjugation and reactivity .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

  • Structure: Features a chlorothiophene ring conjugated to a propenone system.
  • Key Differences : The α,β-unsaturated ketone introduces additional reactivity (e.g., Michael addition), absent in the saturated propan-2-one backbone of the target compound .

Hydrazinylidene Derivatives

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

  • Structure : Incorporates a hydrazinylidene group (-NH-N=C-) attached to a methoxyphenyl ring.
  • Crystallography : Refined using SHELX software (R factor = 0.038), demonstrating planar geometry at the hydrazine moiety .
  • Key Differences : The hydrazinylidene group enables chelation and coordination chemistry, unlike the inert trifluoromethylthio group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₂H₁₂ClF₃OS ~314.74 5-Ethyl, 2-SCF₃ High lipophilicity, electron-deficient aryl ring
1-Chloro-1-(5-(difluoromethyl)-2-SCF₃-phenyl)propan-2-one C₁₁H₈ClF₅OS 318.69 5-CF₂H, 2-SCF₃ Enhanced polarity, potential H-bonding
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₈ClF₃O₂ 252.62 5-Cl, 2-OCH₃, 1-CF₃ Lower steric demand, reduced reactivity
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₅ClOS 172.63 Thiophene ring, 3-Cl Conductive π-system, simpler synthesis

Research Findings and Implications

  • Electronic Effects : The trifluoromethylthio group in the target compound significantly lowers electron density at the aryl ring, enhancing electrophilicity at the carbonyl group. This contrasts with methoxy or hydrazinylidene substituents, which donate electrons or enable resonance .
  • Synthetic Challenges : Friedel-Crafts acylation (as in ) may be less feasible for the target compound due to steric hindrance from the ethyl and -SCF₃ groups. Alternative methods, such as halogenation of pre-formed ketones, might be required.
  • The target compound’s -SCF₃ group could improve metabolic stability in drug design .

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one?

Methodological Answer: A plausible route involves halogenation and functional group interconversion. For example, trifluoromethylthio groups can be introduced via nucleophilic substitution using reagents like HF·pyr (pyridinium polyhydrogen fluoride) under anhydrous conditions . Key steps:

Chlorination: Use chlorinating agents (e.g., SOCl₂) to introduce the chloro group at the propan-2-one position.

Trifluoromethylthio Incorporation: React with 4-(trifluoromethylthio)phenol derivatives (see ) in a Friedel-Crafts-like acylation.

Purification: Flash column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) to isolate the product .

Q. Table 1: Example Reaction Conditions

StepReagent/ConditionsSolventTemperatureYield*
ChlorinationSOCl₂, DCMDichloromethane0–25°C~70%
Trifluoromethylthio AdditionHF·pyr, 6 equiv.DCM25°C50–60%
*Yields based on analogous reactions in .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–3.0 ppm, quartet), aromatic protons (δ 7.0–8.0 ppm), and the chloro-propanone moiety (δ 4.5–5.5 ppm for adjacent CH-Cl) .
    • ¹³C NMR: The trifluoromethylthio group (SCF₃) induces deshielding (~125–135 ppm for CF₃) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~314.77 for C₁₁H₁₀ClF₃OS₂) .

Q. What safety precautions are critical during synthesis?

Methodological Answer:

  • Chlorinated Compounds: Use fume hoods and impermeable gloves due to potential toxicity .
  • Trifluoromethylthio Groups: Avoid inhalation; HF·pyr requires strict anhydrous conditions to prevent HF release .
  • Waste Disposal: Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. For example, hydrogen bonding or torsional angles may explain discrepancies between NMR and crystallographic data .
  • Validation: Cross-check with DFT-calculated NMR shifts (Gaussian or ORCA software) to validate experimental results .

Q. What strategies optimize reaction yields for scale-up?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to improve trifluoromethylthio group reactivity .
  • Catalysis: Explore Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation efficiency .
  • Kinetic Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .

Q. How to model electronic effects of the trifluoromethylthio group computationally?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level. Analyze electron density maps to assess SCF₃’s electron-withdrawing effects .
  • QSAR Studies: Corrogate substituent effects (e.g., Cl, SCF₃) on reactivity using molecular descriptors (Hammett σ constants) .

Q. How to troubleshoot low purity in final product isolation?

Methodological Answer:

  • Chromatography Optimization: Adjust mobile phase polarity (e.g., hexane:AcOEt 9:1 → 7:3) to improve separation .
  • Recrystallization: Use ethanol/water mixtures for high-purity crystals; monitor via DSC for melting point consistency .

Q. What advanced techniques confirm regioselectivity in substitution reactions?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between substituents (e.g., ethyl and SCF₃ groups) to confirm regiochemistry .
  • Single-Crystal XRD: Resolve atomic positions to unambiguously assign substitution patterns (e.g., ortho vs. para placement) .

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